The decisive role of electrostatic interactions in transport mode and phase segregation of lithium ions in LiFePO4†

Chemical Science Pub Date: 2023-11-07 DOI: 10.1039/D3SC04297A

Abstract

Understanding the mechanism of slow lithium ion (Li+) transport kinetics in LiFePO4 is not only practically important for high power density batteries but also fundamentally significant as a prototypical ion-coupled electron transfer process. Substantial evidence has shown that the slow ion transport kinetics originates from the coupled transfer between electrons and ions and the phase segregation of Li+. Combining a model Hamiltonian analysis and DFT calculations, we reveal that electrostatic interactions play a decisive role in coupled charge transfer and Li+ segregation. The obtained potential energy surfaces prove that ion–electron coupled transfer is the optimal reaction pathway due to electrostatic attractions between Li+ and e (Fe2+), while prohibitively large energy barriers are required for separate electron tunneling or ion hopping to overcome the electrostatic energy between the Li+–e (Fe2+) pair. The model reveals that Li+–Li+ repulsive interaction in the [010] transport channels together with Li+–e (Fe2+)–Li+ attractive interaction along the [100] direction cause the phase segregation of Li+. It explains why the thermodynamically stable phase interface between Li-rich and Li-poor phases in LiFePO4 is perpendicular to [010] channels.

Graphical abstract: The decisive role of electrostatic interactions in transport mode and phase segregation of lithium ions in LiFePO4
The decisive role of electrostatic interactions in transport mode and phase segregation of lithium ions in LiFePO4†
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